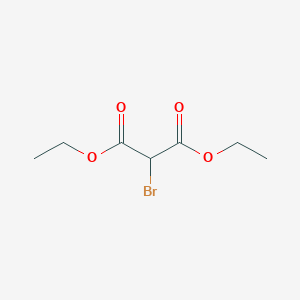

Diethyl bromomalonate

Overview

Description

Diethyl Bromomalonate is a chemical constituent used in the asymmetric cyclopropanation of chalcones . It is also used in the preparation of nanoplatforms for NIR imaging-guided photodynamic therapy of cancer cells . It is used in perfumes and to synthesize other compounds such as barbiturates, artificial flavorings, vitamin B1, and vitamin B6 .

Synthesis Analysis

Diethyl bromomalonate is used in the ATRA reaction between diethyl bromomalonate (DEBM) and 5-hexen-1-ol . It also reacts with sodium methoxide in cyclohexene to afford dibromonorcarane . It can also react with allyl (pyridine)cobaloximes to afford the corresponding allyl-substituted esters .Molecular Structure Analysis

The molecular formula of Diethyl bromomalonate is C7H11BrO4 . The IUPAC name is diethyl 2-bromopropanedioate . The InChI is 1S/C7H11BrO4/c1-3-11-6(9)5(8)7(10)12-4-2/h5H,3-4H2,1-2H3 . The Canonical SMILES is CCOC(=O)C(C(=O)OCC)Br .Chemical Reactions Analysis

Diethyl bromomalonate is involved in photocatalytic reactions using Bi2O3 semiconductor . The perceived heterogeneous photocatalysis with Bi2O3 in the presence of alkyl bromides involves a homogeneous Bi n Br m species, which is the true photocatalyst operative in the reaction .Physical And Chemical Properties Analysis

Diethyl bromomalonate has a molecular weight of 239.06 g/mol . It has a density of 1.402 g/mL at 25 °C (lit.) . The boiling point is 233-235 °C (lit.) . It does not mix well with water .Scientific Research Applications

Synthesis of Asymmetrical Derivatives

Diethyl bromomalonate is used in the synthesis of new dissymmetric and asymmetric p-tert-butylthiacalix4arene derivatives . The reaction of p-tert-butylthiacalix4arene with diethyl bromomalonate in the presence of different alkali metals (Cs, K and Na) in refluxing acetone for 7 days results in these derivatives .

Perfumery

Diethyl bromomalonate is used in the creation of perfumes . Its unique chemical properties can contribute to the development of new fragrances.

Synthesis of Barbiturates

Barbiturates, a class of drugs used for their sedative and sleep-inducing properties, can be synthesized using diethyl bromomalonate .

Artificial Flavorings

Diethyl bromomalonate is used in the synthesis of artificial flavorings . These flavorings are used in a variety of food products to enhance or mimic natural flavors.

Vitamin B1 and B6 Synthesis

Diethyl bromomalonate is used in the synthesis of vitamins B1 and B6 . These vitamins are essential nutrients that play key roles in maintaining bodily functions.

Radical Chain Conversion of Primary Bromoesters

Diethyl bromomalonate has been used to investigate the 1,2,2,6,6-pentamethylpiperidine as an effective reducing agent for the radical chain conversion of primary bromoesters to the corresponding esters .

Mechanism of Action

Target of Action

Diethyl bromomalonate is primarily used as a chemical reagent in various organic synthesis reactions . It doesn’t have a specific biological target, but rather, it interacts with other chemical compounds during synthesis processes.

Mode of Action

The α-H of diethyl bromomalonate is more acidic compared to diethyl malonate, making it easier to form a carbanion under basic conditions . The bromine atom is also a good leaving group, which facilitates various reactions .

In one example, substituted 2-bromo-phenols can be synthesized by heating substituted cyclohexanones in neat diethyl dibromo-malonate . This reaction proceeds via an efficient series of HBr eliminations to account for the loss of 2 equivalents of HBr .

Biochemical Pathways

As a chemical reagent, diethyl bromomalonate is involved in various synthetic pathways rather than biochemical pathways. For instance, it can be used in the synthesis of chiral halogenated acetic acids from diethyl malonate .

Pharmacokinetics

Its properties such as solubility, stability, and reactivity would influence its behavior in a chemical reaction system .

Result of Action

The result of diethyl bromomalonate’s action is highly dependent on the specific reaction it is used in. For instance, in the synthesis of substituted 2-bromo-phenols, the result is the formation of 2-bromo-phenols .

Action Environment

The action of diethyl bromomalonate can be influenced by various environmental factors such as temperature, pH, and the presence of other reactants. For example, the synthesis of substituted 2-bromo-phenols requires heating at 100°C . Safety measures should be taken when handling this compound due to its corrosive nature .

Safety and Hazards

Diethyl bromomalonate causes severe skin burns and eye damage. It may cause respiratory irritation . It is recommended to not breathe dust/fume/gas/mist/vapors/spray. Wash face, hands, and any exposed skin thoroughly after handling. Wear protective gloves/protective clothing/eye protection/face protection. Use only outdoors or in a well-ventilated area .

properties

IUPAC Name |

diethyl 2-bromopropanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11BrO4/c1-3-11-6(9)5(8)7(10)12-4-2/h5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNJVDWXUKLTFFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(=O)OCC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9060992 | |

| Record name | Propanedioic acid, 2-bromo-, 1,3-diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear light brown liquid; [Sigma-Aldrich MSDS] | |

| Record name | Diethyl bromomalonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20582 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Diethyl bromomalonate | |

CAS RN |

685-87-0 | |

| Record name | Diethyl bromomalonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=685-87-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl bromomalonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000685870 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethyl bromomalonate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1985 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanedioic acid, 2-bromo-, 1,3-diethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propanedioic acid, 2-bromo-, 1,3-diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl bromomalonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.622 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYL BROMOMALONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UN4643QTM3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

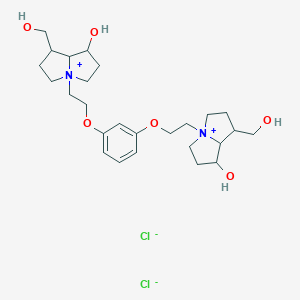

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

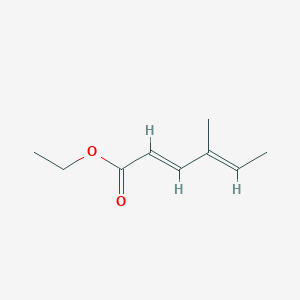

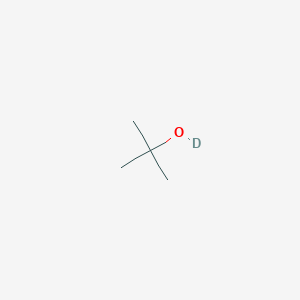

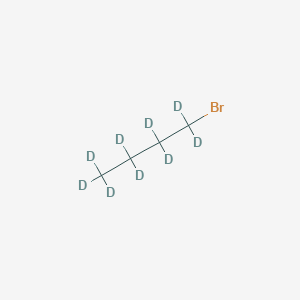

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of Diethyl bromomalonate?

A1: Diethyl bromomalonate is represented by the molecular formula C7H11BrO4 and has a molecular weight of 239.07 g/mol.

Q2: How does Diethyl bromomalonate typically react in organic transformations?

A2: Diethyl bromomalonate participates in reactions primarily through its electrophilic bromine atom and the acidic protons adjacent to the carbonyl groups. It readily undergoes nucleophilic substitution reactions, particularly SN2 and SN2' reactions. [, ]

Q3: What is the significance of Diethyl bromomalonate in the Bingel-Hirsch reaction?

A3: Diethyl bromomalonate plays a crucial role in the Bingel-Hirsch reaction, a cyclopropanation reaction with fullerenes. It reacts with fullerenes in the presence of a base, typically 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), to form methanofullerenes. [, , ]

Q4: Can you elaborate on the unusual reactivity observed in the Bingel-Hirsch reaction with metallofullerenes?

A4: Interestingly, the reaction of Diethyl bromomalonate with cationic metallofullerenes, like Sc3N@Ih-C80, proceeds via an unusual outer-sphere single electron transfer (SET) mechanism. In this scenario, the diethyl bromomalonate anion acts both as a nucleophile and an electron donor. []

Q5: Does the size of the substituent on the bromomalonate affect the reaction pathway?

A5: Yes, computational studies indicate that larger substituents on the bromomalonate, like the ethoxycarbonyl groups in Diethyl bromomalonate, favor SN2' substitution over direct nucleophilic substitution in reactions with fullerenes. []

Q6: What are some notable applications of Diethyl bromomalonate in organic synthesis?

A6: Diethyl bromomalonate finds use in various synthetic applications, including:

- Synthesis of heterocycles: It serves as a key building block for synthesizing a range of heterocyclic compounds, including benzofuran-derived β-amino esters [], indeno-coumarins [], and thiazolo[3,2-a]pyrimidin-5-ones. []

- C-H functionalization: Diethyl bromomalonate enables the C-H malonylation of aromatic heterocycles like indoles under visible light irradiation. []

- Formation of []trannulenes: Reaction of Diethyl bromomalonate with C60F18 leads to the formation of []trannulenes, unique fullerene derivatives exhibiting emerald-green color due to extended conjugation. [, ]

- Asymmetric synthesis: Chiral crown ethers derived from sugars like D-mannitol and α-D-galactopyranoside, when used as phase-transfer catalysts with Diethyl bromomalonate, mediate asymmetric Michael additions and Darzens condensations with high enantioselectivities. [, ]

Q7: Can you explain the role of Diethyl bromomalonate in synthesizing C3-malonated thiophenes and furans?

A7: Diethyl bromomalonate acts as an electrophilic partner in a visible-light-induced radical reaction, leading to the C3-ethoxycarbonylmethylation of thiophenes and furans. This reaction offers a mild and efficient route to valuable heterocyclic compounds. []

Q8: How has Diethyl bromomalonate been employed in the synthesis of bioactive molecules?

A8: Diethyl bromomalonate serves as a key intermediate in synthesizing cyclic disulfide and sulfide derivatives with hepatoprotective activities. [] It is also used in preparing Vilazodone hydrochloride, an antidepressant and anxiolytic drug. [, ]

Q9: Can Diethyl bromomalonate be used in solvent-free reactions?

A9: Yes, Diethyl bromomalonate has proven successful in solvent-free mechanochemical reactions with fullerenes under high-speed vibration milling conditions. These reactions, promoted by inorganic bases, yield methanofullerenes and bisadducts. [, ]

Q10: Are there any specific considerations regarding the stability of Diethyl bromomalonate?

A10: While generally stable, Diethyl bromomalonate can undergo decomposition upon heating or prolonged storage. It is advisable to store it under cool and dry conditions, away from light and moisture.

Q11: How is Diethyl bromomalonate typically characterized and quantified?

A11: Common analytical techniques used for characterizing and quantifying Diethyl bromomalonate include:

- Spectroscopy: Nuclear Magnetic Resonance (1H NMR and 13C NMR) spectroscopy for structural elucidation. [, ]

- Mass Spectrometry: Electron ionization mass spectrometry (EI-MS) for determining the molecular weight and fragmentation patterns. [, ]

- Chromatography: High-performance liquid chromatography (HPLC) for separating and purifying reaction mixtures containing Diethyl bromomalonate derivatives. [, ]

Q12: Have computational methods been employed to study Diethyl bromomalonate?

A12: Yes, computational chemistry techniques, such as density functional theory (DFT) calculations, have been valuable in understanding:

- Reaction mechanisms: DFT studies have provided insights into the reaction mechanisms of the Bingel-Hirsch reaction with Diethyl bromomalonate, especially the role of SET processes in reactions with metallofullerenes. [, ]

- NMR chemical shifts: Theoretical calculations of 1H and 3He NMR chemical shifts have aided in assigning the structures of Diethyl bromomalonate adducts of fullerenes. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2E,4E)-4-Methyl-2,4-hexadienyl]phosphonic acid diethyl ester](/img/structure/B32877.png)